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Abstract
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₇H₇NO₄, Molar Mass: 169.14

g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and organic

synthesis.[1][2][3] Its structure, featuring a pyridone core, a carboxylic acid, and a methoxy

group, presents a unique combination of functionalities that make it a valuable building block

for the development of novel therapeutic agents.[1] This guide provides a detailed examination

of its structural characteristics, synthesis, and potential applications, with a focus on the solid-

state properties dictated by its crystal structure. We will explore the anticipated molecular

geometry, intermolecular interactions, and the experimental methodologies required for its

definitive characterization.

Introduction: The Significance of the Pyridone
Scaffold
The 2-pyridone motif is a privileged scaffold in drug discovery, forming the core of numerous

biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor,
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coupled with the planarity of the ring system, allows for specific and high-affinity interactions

with biological targets. The incorporation of a carboxylic acid at the 3-position and a methoxy

group at the 4-position further functionalizes the core, influencing its electronic properties,

solubility, and potential as a pharmacophore.

The carboxylic acid moiety, in particular, is a critical feature in many drugs, primarily due to its

ability to form strong hydrogen bonds and salt bridges with amino acid residues in protein

binding sites.[4] The strategic placement of this group on the pyridone ring makes 4-Methoxy-
2-oxo-1,2-dihydropyridine-3-carboxylic acid a versatile intermediate for creating compounds

with potential applications ranging from antibacterial to anticancer agents.[5][6] Understanding

its three-dimensional structure in the solid state is paramount for predicting its behavior and for

rational drug design.

Synthesis and Crystallization Workflow
The synthesis of functionalized 2-pyridone-3-carboxylic acids can be achieved through various

synthetic routes. While a specific, published procedure for this exact molecule is not readily

available, a general and robust methodology can be adapted from established protocols for

analogous structures.[5][6]

Experimental Protocol: A Plausible Synthetic Approach
This protocol outlines a conceptual pathway. The causality behind each step is to build the

heterocyclic core and then introduce the necessary functional groups.

Step 1: Ynone Activation: The synthesis would likely begin with an appropriate ynone (an

α,β-acetylenic ketone) precursor. This substrate is activated with a strong electrophile, such

as triflic anhydride, in an anhydrous, aprotic solvent like dichloromethane (CH₂Cl₂) under an

inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C). This activation

makes the alkyne susceptible to nucleophilic attack.

Step 2: Nucleophilic Addition & Cyclization: A suitable bis(trimethylsilyl) ketene acetal is then

added to the activated ynone.[6] This initiates a nucleophilic addition, which is followed by an

intramolecular cyclization cascade to form the dihydropyridine ring system. The reaction is

typically stirred at low temperature for several hours to ensure completion.
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Step 3: Workup and Purification: Upon completion, the reaction is quenched, and the crude

product is extracted. Purification is achieved through column chromatography on silica gel,

using a gradient of ethyl acetate and hexane or a similar solvent system to isolate the target

compound.

Step 4: Crystallization: High-purity single crystals suitable for X-ray diffraction are obtained

through slow evaporation. The purified compound is dissolved in a minimal amount of a

suitable solvent (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial.

Over several days, as the solvent slowly evaporates, crystals of the compound will form.

Workflow Diagram: Synthesis and Crystallization
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Caption: Workflow for synthesis, crystallization, and analysis.
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Crystal Structure and Intermolecular Interactions
While a definitive, publicly available crystal structure for 4-Methoxy-2-oxo-1,2-
dihydropyridine-3-carboxylic acid has not been deposited in crystallographic databases, we

can infer its key structural features based on related compounds.[7][8] The analysis of such

structures provides a robust framework for understanding its solid-state behavior.

Expected Molecular Geometry
The core 1,2-dihydropyridine ring is expected to be largely planar. The carboxylic acid and

methoxy substituents will be positioned on this plane. Steric hindrance between the carbonyl of

the carboxylic acid and the adjacent methoxy group may cause a slight torsion, rotating the

carboxylic acid group out of the plane of the pyridine ring, a common feature in ortho-

substituted aromatic acids.[8]

Anticipated Crystallographic Data
The following table presents a set of representative crystallographic parameters that could be

expected for this compound, based on data from similarly sized organic molecules.[7] This data

is for illustrative purposes and must be confirmed by experimental single-crystal X-ray

diffraction.
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Parameter Anticipated Value Significance

Crystal System Monoclinic or Orthorhombic
Describes the basic symmetry

of the unit cell.

Space Group P2₁/c or Pca2₁
Defines the specific symmetry

operations within the unit cell.

a (Å) 6 - 10 Unit cell dimension.

b (Å) 10 - 15 Unit cell dimension.

c (Å) 15 - 22 Unit cell dimension.

β (°) 90 - 105
Unit cell angle (for monoclinic

system).

Volume (Å³) 1200 - 1500 Volume of the unit cell.

Z 4
Number of molecules per unit

cell.

Calculated Density (g/cm³) 1.4 - 1.6

Theoretical density based on

molecular weight and cell

volume.

Dominant Intermolecular Interaction: Hydrogen Bonding
The most significant intermolecular force governing the crystal packing will be the hydrogen

bonding mediated by the carboxylic acid groups. Carboxylic acids almost universally form

centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O

hydrogen bonds, creating a robust R²₂(8) graph-set motif.[8] This strong interaction is a primary

determinant of the crystal's thermodynamic stability and physical properties, such as melting

point. Further, the N-H group of the pyridone ring and the C=O of the carboxylic acid can

participate in additional hydrogen bonding, creating extended one- or two-dimensional

networks.

Caption: Hydrogen-bonded carboxylic acid dimer motif.

Spectroscopic and Physicochemical Profile
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Spectroscopic analysis provides confirmation of the molecular structure and is essential for

quality control in synthesis.

Molecular Formula: C₇H₇NO₄[1]

Molecular Weight: 169.14 g/mol [1]

Expected Spectroscopic Signatures
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm),

distinct signals for the protons on the pyridine ring, a broad singlet for the carboxylic acid

proton (>10 ppm), and a signal for the N-H proton.

¹³C NMR: Carbon signals would confirm the presence of the carbonyls (C=O) of the pyridone

and carboxylic acid (~160-170 ppm), carbons of the aromatic ring, and the methoxy carbon

(~55-60 ppm).

FT-IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the

carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretches of the acid and

amide (~1650-1710 cm⁻¹), and C-O stretching for the methoxy group. The presence of

strong hydrogen bonding would shift the C=O and O-H frequencies.[9][10]

Relevance in Drug Design and Development
The title compound serves as a prime example of a bioisosteric building block. Bioisosteres are

substituents or groups with similar physical or chemical properties that impart similar biological

properties to a chemical compound.[11] The carboxylic acid group is a classic pharmacophore,

but it can sometimes lead to poor metabolic stability or cell permeability.

The 2-pyridone-3-carboxylic acid scaffold can be considered a bioisostere for other acidic

functional groups or can be further modified.[4][12] For instance, the carboxylic acid could be

converted to an ester or amide to create prodrugs with improved pharmacokinetic profiles. The

methoxy group can be varied to modulate lipophilicity and target engagement. The inherent

properties of this molecule make it a valuable starting point for generating libraries of diverse

compounds for high-throughput screening in drug discovery campaigns.

Conclusion
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4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a well-defined chemical entity

with high potential as an intermediate in pharmaceutical development. While its definitive

crystal structure awaits experimental determination, a thorough analysis of analogous

compounds allows for a confident prediction of its molecular geometry and solid-state packing,

which is dominated by strong hydrogen-bonded dimer formation. The confluence of the

pyridone core, a carboxylic acid, and a methoxy group provides a rich platform for synthetic

modification, enabling the exploration of new chemical space in the pursuit of novel

therapeutics. This guide provides the foundational knowledge required for researchers to

effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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